Indium(III) sulfate

Overview

Description

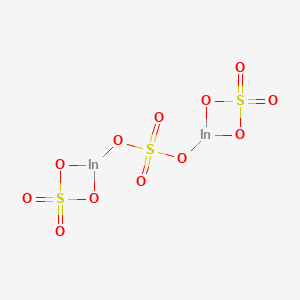

Indium(III) sulfate, with the chemical formula In₂(SO₄)₃, is a sulfate salt of the metal indium. It is a sesquisulfate, meaning that the sulfate group occurs one and a half times as much as the metal. This compound is known for its white-gray, odorless, hygroscopic, monoclinic crystals. It is soluble in water and decomposes at 600°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium(III) sulfate can be synthesized by reacting indium, its oxide, or its carbonate with sulfuric acid. An excess of strong acid is required to prevent the formation of insoluble basic salts .

Industrial Production Methods: In industrial settings, this compound is often produced through electrodeposition. This process involves the reduction of indium ions in an electrolyte solution containing indium sulfate. Techniques such as cyclic voltammetry, chronoamperometry, and alternating current impedance are used to study the electrochemical behavior and optimize the conditions for high-purity indium recovery .

Chemical Reactions Analysis

Types of Reactions: Indium(III) sulfate undergoes various chemical reactions, including:

Oxidation and Reduction: Indium(III) can be reduced to indium metal through electrochemical processes.

Complex Formation: In aqueous solutions, indium ions form complexes with water and sulfate ions, such as In(H₂O)₅(SO₄)⁺ and In(H₂O)₄(SO₄)²⁻.

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound from indium metal, oxide, or carbonate.

Electrolytes: Solutions containing indium sulfate are used in electrodeposition processes.

Major Products Formed:

Indium Metal: Obtained through the reduction of indium(III) ions.

Indium Complexes: Formed in aqueous solutions with sulfate ions.

Scientific Research Applications

Biological Research Applications

Indium(III) sulfate has been investigated for its effects on cell behavior and viability, particularly in vitro studies involving human fibroblasts. Research indicates that exposure to this compound can significantly affect cellular responses:

- Cell Viability and Morphology : In studies where human dermal fibroblasts were cultured in media containing this compound, it was observed that cell viability decreased by approximately 32%. Additionally, cells exhibited changes in morphology, becoming more circular and compact when exposed to the compound .

- Reactive Oxygen Species Production : The presence of this compound led to an increase in reactive oxygen species (ROS) within the cells. This suggests that this compound may induce oxidative stress, which could have implications for cellular health and longevity .

- Impact on Cell Alignment : The alignment of fibroblasts on engineered surfaces was also affected by this compound. Cells showed a reduced ability to orient themselves along specific structures, particularly on surfaces with line/trench widths between 1 μm and 10 μm. This pattern-dependent behavior underscores the need for careful evaluation of cell interactions with textured surfaces when using chemical additives like this compound .

Materials Science Applications

This compound is utilized in various materials science applications:

- Production of Indium Compounds : It serves as a precursor for synthesizing other indium-containing materials, which are essential in electronics and optoelectronics. For instance, indium compounds are critical in the production of transparent conductive oxides used in touchscreens and solar cells .

- Coatings and Thin Films : this compound can be used to create thin films for electronic devices. These films can enhance conductivity and improve performance in semiconductor applications .

Water Treatment Applications

This compound has potential applications in water treatment processes:

- Heavy Metal Removal : Its use has been explored for the removal of heavy metals from wastewater. The compound can facilitate the precipitation of metal ions, thereby purifying water sources .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biological Research | Affects cell viability, morphology, and ROS production; impacts cell alignment on surfaces. |

| Materials Science | Precursor for indium compounds; used in coatings and thin films for electronics. |

| Water Treatment | Potential use in removing heavy metals from wastewater through precipitation methods. |

Case Study 1: Effects on Human Fibroblasts

A study published in 2023 demonstrated that human dermal fibroblasts exposed to this compound showed significant morphological changes and decreased viability due to increased oxidative stress. The study highlighted the importance of evaluating cellular responses to chemical contaminants in biomedical applications .

Case Study 2: Water Treatment Efficacy

Research into the use of this compound for water treatment revealed its effectiveness in precipitating heavy metals from contaminated water sources. This application could provide a viable solution for industries seeking to minimize environmental impact .

Mechanism of Action

The mechanism of action of indium(III) sulfate varies depending on its application:

Comparison with Similar Compounds

Gallium(III) sulfate: Similar in structure and properties, used in similar applications.

Aluminum(III) sulfate: Another sesquisulfate with comparable chemical behavior.

Thallium(III) sulfate: Shares some chemical properties but is more toxic.

Uniqueness: Indium(III) sulfate is unique due to its ability to form stable complexes with sulfate ions and its versatile applications in various fields, from chemistry to medicine .

Properties

CAS No. |

13464-82-9 |

|---|---|

Molecular Formula |

H2InO4S |

Molecular Weight |

212.90 g/mol |

IUPAC Name |

bis(2,2-dioxo-1,3,2,4-dioxathiaindigetan-4-yl) sulfate |

InChI |

InChI=1S/In.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

RODAKIFYLYKDTD-UHFFFAOYSA-N |

SMILES |

O=S1(=O)O[In](O1)OS(=O)(=O)O[In]2OS(=O)(=O)O2 |

Canonical SMILES |

OS(=O)(=O)O.[In] |

Key on ui other cas no. |

13464-82-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Indium(III) sulfate impact cell viability and what are the potential downstream effects?

A1: Research on human dermal fibroblasts (GM5565) indicates that this compound can negatively affect cell viability. [] Specifically, a decrease in average cell viability of up to ~32% was observed alongside an increase in cellular reactive oxygen species (ROS) concentration. This suggests that this compound may induce oxidative stress within cells, potentially leading to cell damage and death. Furthermore, the compound was observed to alter cell morphology, causing cells to become more circular and compact, and impact cell alignment behavior on engineered surfaces. []

Q2: Can this compound be used to synthesize nanomaterials? What crystal structures are observed?

A2: Yes, this compound has been successfully employed in the synthesis of Copper Indium Sulfide (CuInS2) nanomaterials. [] Notably, the reaction of this compound with copper-thiourea precursors can yield both wurtzite (WZ) and zincblende (ZB) forms of CuInS2. [] The specific crystal structure obtained depends on the reaction conditions and the choice of indium precursor.

Q3: How does this compound compare to other indium salts in the synthesis of CuInS2?

A3: While both Indium(III) acetate and this compound can be used as precursors for CuInS2 synthesis, reactions involving this compound demonstrate significantly higher yields compared to those using Indium(III) acetate. [] This suggests this compound is a more efficient precursor in this specific synthesis route.

Q4: Are there studies on the kinetics of this compound in solution?

A4: While the provided research focuses on material science applications, earlier studies have investigated the ligand exchange kinetics of this compound in solution. [, , ] These studies provide insights into the dynamic behavior of this compound in solution, which can be relevant for understanding its reactivity and behavior in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.